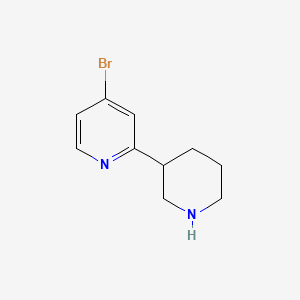

4-Bromo-2-(piperidin-3-yl)pyridine

Description

Properties

IUPAC Name |

4-bromo-2-piperidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h3,5-6,8,12H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYOVWGHVOAOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2 Piperidin 3 Yl Pyridine

Direct Bromination of Pyridine (B92270) Precursors

The introduction of a bromine atom at the 4-position of a 2-substituted pyridine ring is a critical step in the synthesis of the target compound. The inherent electronic properties of the pyridine ring, being electron-deficient, make it less reactive toward electrophilic aromatic substitution than benzene (B151609). However, the presence of a substituent at the 2-position significantly influences the regiochemical outcome of halogenation reactions.

Specific Reaction Conditions and Reagents for Bromination at the 4-Position

The direct bromination of 2-(piperidin-3-yl)pyridine (B1590756) is governed by the directing effect of the 2-substituent. The piperidinyl group, being an alkyl-type substituent, is generally considered weakly activating and directs incoming electrophiles to the ortho (3- and 5-) and para (4-) positions. The 4-position is often favored due to reduced steric hindrance compared to the 3-position, which is adjacent to the existing substituent.

A common and effective reagent for such transformations is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under relatively mild conditions. thieme-connect.com The reaction is typically carried out in an inert solvent. For activated pyridines, such as those with amino or hydroxy groups, NBS can lead to high yields of monobrominated products with high regioselectivity. thieme-connect.com While the piperidinyl group is less activating than an amino group, this method remains a primary strategy.

Another powerful strategy to achieve selective 4-halogenation of pyridines involves the use of pyridine N-oxides. The N-oxide group electronically activates the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to electrophilic attack. Following a regioselective halogenation at the 4-position, the N-oxide can be removed through deoxygenation, often with reagents like PCl₃ or PBr₃, to yield the desired 4-halopyridine. acs.org This two-step sequence provides a reliable route to 2,4-disubstituted pyridines that may be difficult to access through direct halogenation of the parent pyridine. acs.org

For less reactive pyridine substrates, harsher brominating agents may be required. A combination of phosphorus pentabromide (PBr₅) and phosphorus oxybromide (POBr₃) has been used for the bromination of 2,6-disubstituted pyridines at the 4-position. researchgate.net

Table 1: Reagents and Conditions for 4-Position Bromination of Pyridines

| Reagent(s) | Typical Conditions | Substrate Type | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄, CH₂Cl₂) | Activated Pyridines | thieme-connect.com |

| Pyridine N-oxide intermediate + Halogenating Agent | 1. Oxidation (e.g., m-CPBA) 2. Halogenation (e.g., SO₂Cl₂, POBr₃) 3. Reduction (e.g., PCl₃) | Unsymmetrical Pyridines | acs.org |

Construction of the Piperidine (B6355638) Moiety

The synthesis of the piperidine ring is a cornerstone of heterocyclic chemistry, owing to its prevalence in natural products and pharmaceuticals. nih.govsnnu.edu.cnnih.gov Intramolecular cyclization reactions are among the most powerful methods for constructing the piperidine skeleton, offering control over ring size and stereochemistry. nih.gov These strategies typically involve a linear precursor containing a nitrogen atom and a reactive functional group that can participate in a ring-closing reaction.

Intramolecular Cyclization Strategies for Substituted Piperidines

The formation of the piperidine ring through intramolecular cyclization can be broadly categorized based on the type of bond being formed (C-N or C-C) and the nature of the key reactive intermediates involved.

The cyclization of nitrogen-tethered alkenes provides a direct route to the piperidine core. These reactions are often mediated by transition metals that facilitate the intramolecular aminofunctionalization of the double bond. For instance, palladium-catalyzed reactions can achieve the aerobic oxidative cyclization of alkenes to form various six-membered nitrogen heterocycles, including piperidines. A base-free Pd(DMSO)₂(TFA)₂ catalyst system has been shown to be effective for this type of Wacker-type cyclization.

Another approach involves the enantioselective aminochlorination of alkenes via a 6-endo cyclization, catalyzed by palladium with a chiral pyridinyl-oxazoline (Pyox) ligand. This method yields structurally diverse 3-chloropiperidines with excellent enantioselectivity, demonstrating the potential for stereocontrol in piperidine synthesis.

Aza-1,6-dienes are versatile precursors for the synthesis of densely functionalized piperidines. A notable strategy is the visible-light-driven radical silylative cyclization, which is both atom-economical and stereoselective. acs.orgresearchgate.net This reaction typically employs an organic dye as a photocatalyst and a silane (B1218182) as the radical initiator. acs.org The process is initiated by the chemoselective addition of a silyl (B83357) radical to the electron-deficient olefin of the aza-1,6-diene. This is followed by a 6-exo-trig cyclization, which can proceed with high diastereoselectivity, often favoring the formation of cis-substituted piperidines. acs.orgresearchgate.net

Table 2: Diene Cyclization for Piperidine Synthesis

| Reaction Type | Catalyst System | Substrate | Key Features | Reference |

|---|

Radical cyclizations offer a powerful means to construct the piperidine ring under mild conditions. One such method involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. This reaction proceeds in good yields for the synthesis of various piperidines, although it can sometimes be accompanied by the formation of a linear alkene by-product due to a competing 1,5-hydrogen transfer process.

Another advanced strategy harnesses photoredox catalysis to generate aryl radicals from linear aryl halide precursors. researchgate.net These radicals can undergo regioselective cyclization onto a tethered olefin. Subsequent hydrogen-atom transfer (HAT) terminates the radical process and furnishes the desired piperidine scaffold. This approach is appealing as it is driven by visible light and avoids the use of toxic reagents like tin hydrides. researchgate.net

Furthermore, a novel approach involves an enantioselective δ C-H cyanation of acyclic amines. nih.gov This reaction is mediated by a chiral copper catalyst that intercepts an N-centered radical relay. The resulting δ-aminonitriles can then be cyclized to form chiral piperidines, representing a unique (5+1) disconnection strategy for heterocycle synthesis. nih.gov

Table 3: Radical-Mediated Cyclization Strategies for Piperidine Synthesis

| Method | Catalyst/Initiator | Precursor Type | Mechanism | Reference |

|---|---|---|---|---|

| Cobalt-Catalyzed Cyclization | Cobalt(II) complex | Linear amino-aldehydes | Radical cyclization onto aldehyde | |

| Photoredox Catalysis | Organic photoredox catalyst (e.g., P1) | Linear aryl halides with pendant olefins | Single-electron transfer (SET) to form aryl radical, cyclization, HAT | researchgate.net |

Hydrogenation of Pyridine Derivatives to Form Piperidines

The reduction of a pyridine ring to a piperidine is a fundamental transformation in the synthesis of 4-bromo-2-(piperidin-3-yl)pyridine. This can be accomplished through catalytic hydrogenation, a process that typically requires a catalyst and a hydrogen source.

Catalytic Hydrogenation Methods (e.g., Palladium, Rhodium, Nickel, Cobalt-based catalysts)

The catalytic hydrogenation of pyridine derivatives is a well-established method for producing piperidines. nih.gov However, this reaction can be challenging due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the resulting piperidine product. dicp.ac.cnresearchgate.net To overcome these issues, reactions are often carried out under harsh conditions, such as high pressure and temperature, and in the presence of acidic media to activate the pyridine ring. dicp.ac.cnresearchgate.net

A variety of heterogeneous catalysts are commonly employed for this transformation, with palladium, platinum, rhodium, nickel, and cobalt-based catalysts being prominent examples. nih.govresearchgate.net Platinum oxide (PtO2) in glacial acetic acid has been used for the hydrogenation of substituted pyridines under hydrogen pressures of 50 to 70 bar. researchgate.net Palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) are also frequently used catalysts. researchgate.net

Recent advancements have focused on developing more efficient and selective catalysts. For instance, a heterogeneous cobalt catalyst supported on titanium nanoparticles has been shown to facilitate acid-free hydrogenation of various pyridine derivatives in water. nih.gov Additionally, a novel supported ruthenium nanoparticle catalyst, Ru:Phen(1:2)@TiO2, has been reported for the diastereoselective hydrogenation of pyridines in an aqueous medium under mild conditions. bohrium.com

The choice of catalyst and reaction conditions can be crucial, especially when other reducible functional groups are present in the molecule. For example, the hydrogenation of bromopyridines can be challenging due to potential dehalogenation. google.com However, selective hydrogenation of the pyridine ring without affecting a bromo substituent has been achieved. For instance, the hydrogenation of 2-bromo-3-(1,1-difluoroalkyl)pyridines has been successfully carried out using common heterogeneous palladium, platinum, and rhodium-based catalysts. enamine.net

One-pot sequential reactions combining a cross-coupling reaction with hydrogenation have also been developed. For example, a Suzuki-Miyaura coupling followed by hydrogenation under mild conditions has been reported for the synthesis of functionalized piperidines. nih.gov

Table 1: Catalysts for Hydrogenation of Pyridine Derivatives

| Catalyst | Substrate Type | Key Features |

| Platinum Oxide (PtO₂) | Substituted Pyridines | Requires high pressure and acidic solvent (e.g., glacial acetic acid). researchgate.net |

| Palladium on Carbon (Pd/C) | Bromopyridines | Can be used in one-pot coupling/hydrogenation cascades. nih.gov |

| Rhodium on Carbon (Rh/C) | Fluorinated Pyridines | Effective for the synthesis of fluorinated piperidines. nih.govmdpi.com |

| Cobalt-based Nanocatalysts | Substituted Pyridines | Allows for acid-free hydrogenation in water. nih.gov |

| Ruthenium Nanoparticles | Di- and Tri-substituted Pyridines | Enables diastereoselective cis-hydrogenation under mild conditions. bohrium.com |

| Iridium(I) Complexes | 2-Substituted Pyridinium (B92312) Salts | Used for asymmetric hydrogenation. nih.govmdpi.com |

Stereoselective Hydrogenation Considerations

Achieving stereoselectivity in the hydrogenation of substituted pyridines is a significant challenge in asymmetric catalysis. bohrium.com The formation of specific stereoisomers of this compound requires careful consideration of the hydrogenation method.

One approach to stereoselective hydrogenation involves the use of a chiral auxiliary. An oxazolidinone auxiliary attached to the 2-position of the pyridine ring has been shown to direct hydrogenation to one face of the ring, leading to the formation of piperidines with high enantiomeric excess. dicp.ac.cn This method has been successfully applied to a range of substituted pyridines, and the auxiliary can often be recycled. dicp.ac.cn

Another strategy is the asymmetric hydrogenation of pyridinium salts. Quaternization of the pyridine nitrogen activates the ring towards reduction and allows for the use of chiral homogeneous catalysts. dicp.ac.cn Rhodium complexes with chiral ligands have been employed for the asymmetric transfer hydrogenation of pyridinium salts, affording chiral piperidines with high enantioselectivity. dicp.ac.cn Iridium(I) catalysts containing P,N-ligands have also been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.govmdpi.com

Diastereoselective hydrogenation can also be achieved using specific catalyst systems. For example, a heterogeneous ruthenium catalyst has been developed for the cis-hydrogenation of multi-substituted pyridines, yielding the corresponding piperidines with high diastereoselectivity. bohrium.com

Coupling Reactions for Pyridine-Piperidine Linkage

An alternative synthetic strategy involves the formation of the carbon-carbon bond between the pyridine and piperidine rings.

Strategies for Carbon-Carbon Bond Formation at the Pyridine 2-Position and Piperidine 3-Position

The direct coupling of a pre-formed piperidine ring to a pyridine ring at the 2-position can be achieved through various cross-coupling reactions. A common approach involves the reaction of a 2-halopyridine with an organometallic derivative of a 3-substituted piperidine.

For instance, a Negishi cross-coupling reaction can be employed, where a 2-bromopyridine (B144113) is reacted with an organozinc derivative. beilstein-journals.org Similarly, Suzuki-Miyaura coupling reactions are widely used to form aryl-aryl bonds. acs.org In the context of synthesizing this compound, this would involve coupling a 4-bromopyridine (B75155) derivative with a piperidine-3-boronic acid or ester. A Suzuki-Miyaura coupling of a bromopyridine with a boronic acid ester followed by hydrogenation has been used to synthesize related 3-piperidinyl pyridine derivatives. acs.org

Another strategy involves the addition of an organometallic reagent to a pyridine derivative. For example, the addition of a Grignard reagent derived from a protected 3-halopiperidine to a 4-bromopyridine could potentially form the desired linkage. beilstein-journals.org

Enantioselective Synthesis of Chiral this compound and its Precursors

The synthesis of a single enantiomer of this compound is crucial for many pharmaceutical applications. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.

A chemoenzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3-substituted piperidines. whiterose.ac.uk This method utilizes a one-pot amine oxidase/ene imine reductase cascade. whiterose.ac.uk Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative has been reported to produce enantioenriched 3-substituted piperidines. acs.orgsnnu.edu.cn

Chiral Resolution Techniques (e.g., Chiral HPLC)

Chiral resolution is a common method for separating enantiomers from a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of chiral compounds. nih.govresearchgate.netresearchgate.net

In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.govresearchgate.net The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a variety of chiral compounds, including those with piperidine moieties. mdpi.com Macrocyclic glycopeptide-based CSPs have also been shown to be effective for the enantioseparation of chiral metal complexes and could potentially be applied to bipyridyl compounds. nih.gov

The choice of mobile phase, including the type and percentage of organic modifier and the presence of additives, can significantly impact the separation efficiency. nih.gov By optimizing the chromatographic conditions, baseline separation of the enantiomers can be achieved, allowing for the isolation of the desired enantiomer with high purity. nih.govresearchgate.net

Table 2: Chiral Stationary Phases for HPLC Resolution

| Chiral Stationary Phase (CSP) Type | Example | Applications |

| Polysaccharide-based | Cellulose and Amylose Derivatives | Resolution of a wide range of chiral compounds, including those with piperidine rings. mdpi.com |

| Macrocyclic Glycopeptide-based | Teicoplanin, Vancomycin | Enantioseparation of chiral ruthenium(II) polypyridyl complexes. nih.gov |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Separation of bi-β-naphthols and analogues. acs.org |

Asymmetric Synthesis Approaches

The development of stereoselective synthetic routes to chiral piperidines is a significant focus in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. For this compound, a key structural component of various pharmaceutical agents, achieving high enantiomeric purity is critical. This section explores modern asymmetric strategies that can be employed for the synthesis of this chiral piperidine derivative.

A notable and innovative approach involves the chemo-enzymatic dearomatization of pyridine precursors. nih.govacs.orgnih.govwhiterose.ac.uk This method combines the versatility of chemical synthesis with the high stereoselectivity of biocatalysis. The process can be initiated from a readily available starting material like 3-(4-bromophenyl)pyridine. acs.orgwhiterose.ac.uk A key transformation in this strategy is a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.govnih.govresearchgate.net

Another powerful strategy for the asymmetric synthesis of 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.govacs.orgorganic-chemistry.org This method utilizes arylboronic acids and a protected dihydropyridine to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnnih.govacs.org A subsequent reduction step then affords the final enantioenriched 3-substituted piperidine. snnu.edu.cnnih.govacs.org

This Rh-catalyzed approach has also been successfully applied to the formal synthesis of Niraparib, demonstrating its utility in preparing structurally relevant compounds. snnu.edu.cnnih.govacs.org The reaction typically involves a rhodium catalyst paired with a chiral ligand, such as (S)-Segphos, and is carried out in the presence of a base. organic-chemistry.org The versatility of this method is showcased by its tolerance of a wide range of functional groups on the arylboronic acid, making it a valuable tool for creating diverse libraries of chiral piperidines. snnu.edu.cnnih.govacs.org

The table below summarizes key data from representative asymmetric syntheses relevant to the generation of chiral 3-arylpiperidines.

| Starting Material | Method | Catalyst/Enzyme | Ligand | Yield | ee (%) | Ref |

| 3-(4-bromophenyl)pyridine | Chemo-enzymatic Dearomatization | 6-HDNO / EneIRED | - | 61% (overall) | 99% | acs.orgwhiterose.ac.uk |

| Phenyl pyridine-1(2H)-carboxylate | Rh-catalyzed Reductive Heck | [Rh(cod)OH]₂ | (S)-Segphos | High | Excellent | snnu.edu.cnnih.govacs.orgorganic-chemistry.org |

| N-substituted tetrahydropyridines | Amine Oxidase/Ene Imine Reductase Cascade | AmOx / EneIRED | - | Good | High | nih.govnih.govresearchgate.net |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Exploitation

Design Principles for SAR Investigations of 4-Bromo-2-(piperidin-3-yl)pyridine Derivatives

The design of Structure-Activity Relationship (SAR) investigations for derivatives of this compound is rooted in the systematic modification of its core structure to probe interactions with biological targets. A primary focus has been on its potential as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. The design principles often revolve around creating a library of analogues by introducing diverse substituents at key positions and evaluating their impact on potency and selectivity. bohrium.com

Influence of Substituents on the Pyridine (B92270) Ring

Effects of Bromine at the 4-Position on Activity and Selectivity

The bromine atom at the 4-position of the pyridine ring in this compound plays a multifaceted role in modulating its biological activity and selectivity. This halogen substituent imparts both steric and electronic effects that are crucial for its interaction with target receptors. The electron-withdrawing nature of bromine can influence the pKa of the pyridine nitrogen, which in turn affects the ionization state of the molecule at physiological pH and its ability to form key hydrogen bonds.

Furthermore, the size and lipophilicity of the bromine atom can contribute to van der Waals interactions within the binding pocket of a receptor. For instance, in the context of nicotinic acetylcholine receptors (nAChRs), the presence of a halogen at this position can enhance binding affinity. Studies on related compounds have shown that halogenated ligands can form specific interactions with amino acid residues in the receptor binding site, contributing to both potency and selectivity. researchgate.net The introduction of halogens is a known strategy to increase the lipophilicity and efficacy of bioactive molecules. researchgate.net

Positional Isomerism of Bromine and its Pharmacological Impact

For example, a comparative study of brominated pyridine derivatives indicated that substitution at the 2-position of the pyridine ring can lead to different pharmacological outcomes compared to substitution at the 4-position. This highlights the sensitivity of receptor binding to the precise placement of substituents. The differential effects are likely due to the specific arrangement of amino acid residues in the receptor's binding pocket, where a substituent at one position may form favorable interactions that are not possible at another.

Modifications of the Piperidine (B6355638) Ring

Impact of Substitution Patterns on the Piperidine Nitrogen (N-1 position)

Modifications at the N-1 position of the piperidine ring are a cornerstone of SAR studies for this class of compounds. The nitrogen atom of the piperidine ring is often a key interaction point with biological targets, and its substitution pattern can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. A wide array of substituents, ranging from small alkyl groups to larger aromatic and heterocyclic moieties, have been explored. semanticscholar.org

The introduction of different functional groups on the piperidine nitrogen can alter the molecule's basicity, lipophilicity, and steric bulk. For instance, N-alkylation is a common strategy to modulate these properties. acs.org The choice of substituent is often guided by the desire to introduce additional binding interactions, such as hydrogen bonds or hydrophobic interactions, with the target receptor. The following table illustrates the impact of various N-substituents on the activity of related piperidine derivatives.

Table 1: Effect of N-1 Piperidine Substitution on Biological Activity

| Compound ID | N-1 Substituent | Target | Activity (IC50) |

| A | -H | Generic Receptor | Baseline |

| B | -CH3 | Generic Receptor | Increased Potency |

| C | -CH2-Ph | Generic Receptor | Significant Increase in Potency |

| D | -C(O)-Ph | Generic Receptor | Decreased Potency |

This table is a generalized representation based on common SAR findings for N-substituted piperidines and is for illustrative purposes.

Stereochemical Influence of the Piperidine 3-Position on Biological Activity

The stereochemistry at the 3-position of the piperidine ring is a critical determinant of biological activity. Since this position is a chiral center, the (R) and (S) enantiomers can exhibit significantly different potencies and selectivities. This is because the three-dimensional arrangement of the substituent at this position dictates how the molecule fits into the chiral binding pocket of a receptor.

It is a well-established principle in medicinal chemistry that different stereoisomers of a drug can have distinct pharmacological profiles. nih.gov For 2-(piperidin-3-yl)pyridine (B1590756) derivatives, the orientation of the substituent at the 3-position can either facilitate or hinder optimal binding to the target. For example, one enantiomer might place a key functional group in a position to form a hydrogen bond with an amino acid residue in the receptor, while the other enantiomer cannot. This underscores the importance of synthesizing and testing enantiomerically pure compounds during drug discovery and development. The specific stereochemical requirements will vary depending on the topology of the target binding site.

Rational Design of Derivatives Based on SAR Insights

The rational design of novel therapeutic agents originating from the this compound scaffold is heavily reliant on detailed Structure-Activity Relationship (SAR) studies. These studies systematically explore how modifications to the core structure—the pyridine ring, the piperidinyl substituent, and the bromine atom—influence biological activity against specific targets. The insights gained allow medicinal chemists to make targeted changes to enhance potency, selectivity, and other pharmacological properties. The bromine atom, in particular, serves as a versatile chemical handle, often utilized in cross-coupling reactions to introduce a variety of molecular fragments.

Core Structure Modifications: The Pyridine and Piperidine Moieties

SAR studies on analogous compounds have demonstrated that both the pyridine core and the precise nature and placement of the piperidinyl group are critical determinants of biological activity.

Importance of the Pyridine Ring: The heteroaromatic pyridine ring is often essential for potent activity. In studies on inhibitors of Lysine Specific Demethylase 1 (LSD1), a compound with a pyridine core was found to be approximately 170-fold more potent than its direct analogue featuring a benzene (B151609) core, highlighting the crucial role of the pyridine nitrogen in molecular interactions. nih.gov Similarly, in another series of anticancer agents, replacing an active thiazole (B1198619) "B" ring with a saturated piperidine ring completely abolished activity, underscoring the sensitivity of target binding to the electronic and structural nature of the core rings. acs.org

Influence of Piperidine Substitution: The position of the piperidine ring on the pyridine core and the nature of the piperidine ring itself are also pivotal.

Positional Isomerism: Research on LSD1 inhibitors showed that a piperidin-3-yl substituent was significantly less favorable for activity than a piperidin-4-yl group, suggesting that the geometry of how the piperidine ring projects from the core is crucial for optimal target engagement. nih.gov

Ring Replacement: In the development of Cholesterol 24-Hydroxylase (CH24H) inhibitors, replacing a piperidin-4-yl group with a piperazinyl or phenyl group led to a significant enhancement in activity, indicating that this position is highly sensitive to modification. acs.org Conversely, in a different series, replacing a 1,3-disubstituted piperidine moiety with smaller rings like azetidine, a five-membered pyrrolidine (B122466) ring, or a symmetric piperidine resulted in a substantial decrease in activity, suggesting the specific six-membered, 1,3-substituted ring was optimal for that particular target. thieme-connect.com

The following table summarizes SAR findings from related pyridine derivatives, illustrating the impact of core and piperidine modifications on inhibitor potency.

| Compound ID (Reference) | Core Scaffold Modification | Inhibitory Potency (Ki or IC50) | Target | Key SAR Insight |

|---|---|---|---|---|

| Compound 17 vs. 41 nih.gov | Pyridine Core vs. Benzene Core | 29 nM vs. 4.9 µM (~170x loss) | LSD1 | Pyridine core is critical for high potency. |

| Compound 17 vs. 42 nih.gov | Piperidin-4-yl vs. Piperidin-3-yl | 29 nM vs. 650 nM (~22x loss) | LSD1 | Piperidin-4-yl substitution is significantly favored over 3-yl. |

| Compound 3 acs.org | Piperidin-4-yl | 950 nM | CH24H | Replacing piperidine with piperazine (B1678402) at the same position dramatically increases potency. |

| Compound 4 acs.org | Piperazinyl | 52 nM | CH24H |

Functionalization at the 4-Position

The 4-bromo substituent on the pyridine ring is a key site for synthetic elaboration, allowing for the introduction of diverse chemical groups through reactions like Suzuki-Miyaura coupling. This position is often explored to fine-tune binding affinity, selectivity, and physicochemical properties.

In the optimization of LSD1 inhibitors based on a pyridine scaffold, the substituent at the equivalent position proved to have a profound impact on potency. While compounds with two bromo-phenyl groups were active, their replacement with cyano-phenyl groups resulted in a derivative that was considerably more potent. nih.gov Further exploration of this position revealed that a single 4-fluorophenyl group also conferred potent inhibitory activity. nih.gov This demonstrates that electronic and steric properties of the group at this position can be rationally modified to achieve desired biological outcomes.

The table below details the effects of modifying the substituent on a phenyl ring attached to the pyridine core in a series of LSD1 inhibitors.

| Compound ID (Reference) | Key Substituent | Inhibitory Potency (Ki) | Target | Key SAR Insight |

|---|---|---|---|---|

| Compound 5 nih.gov | Unsubstituted Phenyl | 2.3 µM | LSD1 | Baseline activity for phenyl substitution. |

| Compound 7 nih.gov | 5,6-di-(4-bromophenyl) | 26.2 µM | LSD1 | Bromo substitution at this position is tolerated. |

| Compound 8 nih.gov | 5,6-di-(4-cyanophenyl) | 9.1 µM | LSD1 | Replacing bromo with cyano groups enhances potency. |

| Compound 13 nih.gov | 4-Fluorophenyl | 220 nM | LSD1 | A single fluoro substituent at the 4-position of the phenyl ring provides a significant potency boost. |

| Compound 14 nih.gov | 3,4-Difluorophenyl | 570 nM | LSD1 | Additional fluorine substitution at the 2- or 3-position is detrimental to activity compared to 4-fluoro alone. |

| Compound 15 nih.gov | 2,4-Difluorophenyl | 1.2 µM | LSD1 |

Pharmacological Investigations: Preclinical Studies and Biological Activities

In Vitro Pharmacological Characterization

The initial assessment of the pharmacological potential of 4-Bromo-2-(piperidin-3-yl)pyridine and its analogs begins with in vitro studies. These laboratory-based experiments are crucial for elucidating the compound's biological activity at a cellular and molecular level.

Cellular Assays for Biological Activity

Cellular assays are fundamental in determining the biological effects of a compound on living cells. For derivatives of this compound, these assays have been instrumental in identifying their potential as therapeutic agents. For instance, studies have utilized various human cancer cell lines to evaluate the cytotoxic and antiproliferative effects of these compounds. tandfonline.comrsc.orggoogle.com

The antiproliferative activity of derivatives has been assessed against a panel of human tumor cell lines, including those from leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov In some cases, these compounds have shown selective cytotoxicity against cancer cells while having minimal effect on normal cell lines. researchgate.net For example, certain 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds, which share a similar piperidine-pyridine core, strongly inhibited the proliferation of several leukemia and solid tumor cells with negligible effects on normal fibroblast cells. nih.gov

Biochemical Assays for Target Interaction and Enzyme Inhibition

To understand the mechanism of action at a molecular level, biochemical assays are employed to investigate the interaction of this compound derivatives with specific biological targets, such as enzymes and receptors. These assays can reveal whether a compound acts as an inhibitor or an activator of a particular enzyme, thereby influencing metabolic or signaling pathways critical for disease progression.

Derivatives of this scaffold have been investigated for their ability to inhibit various enzymes. For example, some have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov Enzyme kinetics and docking studies have suggested that these compounds can be competitive inhibitors. nih.gov Other related structures have been evaluated for their inhibitory activity against enzymes like Na+/K+-ATPase and kinases such as FGFR1. tandfonline.comnih.gov The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are often determined in these assays to quantify the potency of the compounds.

In Vivo Studies in Animal Models

Following promising in vitro results, the efficacy of this compound derivatives is often evaluated in in vivo animal models. These studies provide crucial information on how the compound behaves in a whole living organism.

The types of animal models explored for efficacy are typically dependent on the therapeutic area of interest. For anticancer research, xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice to form tumors. mdpi.com The effect of the compound on tumor growth can then be monitored. For other applications, different animal models are employed to assess the compound's therapeutic potential in conditions such as hepatic steatosis. nih.gov For instance, a pyrrolo[3,4-c]pyridine derivative demonstrated efficacy in a PC-3 mouse xenograft model. mdpi.com

Diverse Biological Activities of this compound and its Derivatives

The versatility of the this compound core structure allows for the synthesis of a wide array of derivatives with diverse biological activities. While anticancer activity has been a major focus, these compounds have also been explored for other potential therapeutic applications.

Anticancer Activities

A significant body of research has been dedicated to exploring the anticancer potential of derivatives of this compound. tandfonline.comrsc.orggoogle.comresearchgate.netmdpi.comrsc.org These compounds have been shown to inhibit tumor cell proliferation and, in some cases, induce apoptosis (programmed cell death).

The cytotoxic effects of this compound derivatives have been demonstrated against a variety of cancer cell lines. tandfonline.comrsc.orggoogle.com Studies have reported IC50 values in the nanomolar to micromolar range, indicating potent anticancer properties for some derivatives.

For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which incorporate a bromo-substituted aromatic ring, were evaluated against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. One of the most promising compounds, C9, exhibited significant inhibitory activity with the following IC50 values:

| Cell Line | IC50 (µM) |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

| Data sourced from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors. tandfonline.com |

Furthermore, derivatives of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) have been synthesized and tested against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with some compounds showing comparable anticancer potential to the standard drug 5-FU. researchgate.net Another study on pyrazolo[3,4-b]pyridine derivatives also highlighted their activity against various cancer cell lines. scirp.org

Lack of Specific Preclinical Data for this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific preclinical data for the chemical compound This compound corresponding to the detailed pharmacological investigations requested. The stringent requirement to focus solely on this specific molecule and adhere to the provided outline cannot be met with scientifically accurate and validated findings at this time.

The provided outline requests in-depth information on specific molecular targets in cancer (FGFR1, PI3K, NAMPT, CDC42 GTPase) and a range of neuropharmacological activities (neuroprotective, neurotransmitter modulation, VAChT binding, sedative, and analgesic properties). However, published research that directly investigates This compound for these precise biological activities and molecular targets could not be located.

While the broader class of piperidine- and pyridine-containing molecules is of significant interest in medicinal chemistry and drug discovery, it is crucial to note that pharmacological activities are highly specific to the exact chemical structure, including the position of substituents and the isomeric form of the molecule. Information available for related, but structurally distinct, compounds cannot be accurately extrapolated to This compound .

For context, the literature contains studies on various related scaffolds:

Anticancer research has explored different brominated pyridine (B92270) or piperidine derivatives. For instance, studies have been published on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors and various pyrimidine (B1678525) or pyrrolopyridine structures as PI3K inhibitors. mdpi.comtandfonline.com However, these compounds are not structurally equivalent to this compound.

Neuropharmacological research has also been conducted on related classes of compounds. For example, derivatives of pyrrolo[3,4-c]pyridines, which are isomers of the core scaffold, have been investigated for potential sedative and analgesic properties. mdpi.com Similarly, various piperidine derivatives have been explored as ligands for neurotransmitter systems, but specific data for this compound is absent.

Due to the absence of specific, verifiable research findings for This compound within the requested pharmacological domains, the generation of a scientifically accurate article that strictly adheres to the provided outline is not possible.

Neuropharmacological Activities

Cholesterol 24-Hydroxylase (CH24H) Inhibition

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific cytochrome P450 enzyme crucial for maintaining cholesterol homeostasis in the brain by converting cholesterol into 24S-hydroxycholesterol (24HC). nih.govacs.org This enzymatic regulation is implicated in the pathophysiology of neurodegenerative disorders, making CH24H a significant therapeutic target. nih.gov

While direct studies on this compound are not extensively detailed in the available literature, research into structurally related 3,4-disubstituted pyridine derivatives has validated this chemical class as a source of novel CH24H inhibitors. nih.govacs.org Structure-activity relationship (SAR) studies, employing a structure-based drug design approach, have led to the development of potent and selective inhibitors. acs.org

For instance, a research campaign starting from known compounds like soticlestat (B610926) and thioperamide (B1682323) designed and synthesized a series of 3,4-disubstituted pyridine derivatives. nih.gov The introduction of an amide-containing piperidin-4-yl group to a 4-phenylpyridine (B135609) scaffold yielded a compound with an IC₅₀ value of 950 nM against the human CH24H enzyme. acs.org Further modifications, such as replacing the piperidin-4-yl group with a piperazinyl or phenyl group, significantly enhanced inhibitory activity, demonstrating the importance of the linker's electronic and conformational properties. acs.org Optimization of this pyridine-based series ultimately led to the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative with a potent IC₅₀ of 8.5 nM. nih.gov This compound also demonstrated the ability to penetrate the blood-brain barrier and reduce 24HC levels in the mouse brain, underscoring the therapeutic potential of this scaffold. nih.gov

Table 1: CH24H Inhibitory Activity of Related Pyridine Derivatives

| Compound Scaffold | Modification | CH24H IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3-Substituted-4-phenylpyridine | Piperidin-4-yl group | 950 | acs.org |

| 3-Substituted-4-phenylpyridine | Piperazinyl group | 52 | acs.org |

| 3-Substituted-4-phenylpyridine | Phenyl group | 74 | acs.org |

| 4-Arylpyridine Derivative | 4-(4-methyl-1-pyrazolyl)pyridine | 8.5 | nih.gov |

Antiviral Activities

The pyridine and piperidine moieties are common features in compounds explored for antiviral potential. Research has focused on various mechanisms, including the inhibition of viral assembly and the targeting of host-cell kinases essential for the viral life cycle.

The assembly of the Hepatitis C virus is a complex process that presents multiple targets for therapeutic intervention. nih.gov One strategy has focused on inhibiting the trafficking and localization of HCV core proteins with cytoplasmic lipid droplets, a critical step in the formation of new viral particles. nih.gov

A high-throughput screening campaign identified a 4-aminopiperidine (B84694) (4AP) scaffold as a potent inhibitor of HCV proliferation. nih.gov The initial hit compounds from this series demonstrated efficacy specifically against the assembly and release stages of the HCV life cycle, with EC₅₀ values in the low micromolar range (2.09 µM to 2.57 µM). nih.gov These 4AP derivatives were found to act synergistically with approved direct-acting antiviral agents. nih.gov While these findings highlight the potential of piperidine-containing scaffolds as HCV assembly inhibitors, specific research on this compound for this activity has not been reported.

Targeting host-cell factors required by viruses is a promising strategy for developing broad-spectrum antivirals with a high barrier to resistance. nih.govnih.gov Cyclin G-associated kinase (GAK), a cellular regulator of clathrin-associated adaptor proteins, is essential for the intracellular trafficking of multiple unrelated RNA viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Chikungunya virus (CHIKV). nih.govnih.gov

Research has led to the discovery of potent and selective GAK inhibitors based on an isothiazolo[4,3-b]pyridine scaffold. nih.gov Although structurally distinct from this compound, these studies show the utility of pyridine-based structures in GAK inhibition. Optimization efforts on this scaffold, which included the introduction of piperidine moieties, resulted in compounds with high GAK affinity and improved antiviral activity against DENV, including in human primary dendritic cells. nih.gov For example, some 3-N-morpholinyl-isothiazolo[4,3-b]pyridines displayed potent antiviral activity with EC₅₀ values of approximately 1 µM. nih.gov Another study noted that piperidinyl substitutions on this scaffold resulted in significant antiviral activity against dengue virus, with effective concentrations ranging from 0.18 to 6.38 μM. These findings validate GAK as a viable target for broad-spectrum antiviral therapy and demonstrate the potential of substituted pyridines in this domain. nih.gov

Antimicrobial and Antibacterial Activities

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Heterocyclic compounds, including pyridine and piperidine derivatives, are a rich source of potential new antimicrobial drugs. nih.govacademicjournals.org

Investigations into the antimicrobial efficacy of this compound have shown significant bactericidal activity. One study reported a Minimum Inhibitory Concentration (MIC) of 15.625 μM against clinical isolates of Staphylococcus aureus, indicating its potential as a lead structure against Gram-positive bacteria. The presence of a bromine atom on the pyridine ring and the basicity of the piperidine moiety are thought to contribute to its interaction with microbial targets. ontosight.ai

Anti-inflammatory Properties

Chronic inflammation is a key component of numerous diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. The pyridine nucleus is a core structure in several known anti-inflammatory agents. researchgate.net

Preliminary in vitro studies suggest that this compound may possess the ability to reduce inflammatory responses. This aligns with broader research indicating that compounds with similar structures, which combine a substituted aromatic ring with a piperidine moiety, are often explored for their potential to interact with enzymes or receptors involved in inflammatory pathways. ontosight.ainih.gov For example, various piperidin-4-one derivatives have been reported to exhibit anti-inflammatory properties. rsc.org While detailed mechanistic studies for this compound are pending, its structural components suggest that further investigation into its anti-inflammatory potential is warranted.

Enzyme Inhibition (e.g., SHP2 inhibitors, MSK1 inhibitors)

The pyridine-piperidine scaffold is a versatile template for designing enzyme inhibitors, which can modulate signaling pathways implicated in diseases like cancer and inflammatory disorders.

SHP2 Inhibitors

Src homology-2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase, is a critical signaling node that plays a role in multiple pathways, including the RAS-ERK pathway. sci-hub.se Its association with various cancers has made it an attractive target for inhibitor development. sci-hub.seacs.org

Through a scaffold hopping strategy based on a known allosteric inhibitor (SHP099), novel SHP2 inhibitors with a pyridine core structure have been designed and synthesized. sci-hub.se This research produced 35 pyridine derivatives, several of which showed potent and selective inhibition of SHP2. The most potent compound identified was (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol, which exhibited an in vitro IC₅₀ value of 1.36 μM against SHP2 and effectively inhibited the proliferation of Ba/F3 cells. sci-hub.se This work was the first to report pyridine derivatives as a novel class of SHP2 inhibitors, providing a new direction for the development of small-molecule therapeutics targeting this enzyme. sci-hub.se

MSK1 Inhibitors

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase involved in the activation of pro-inflammatory transcription factors like NF-κB, making it a potential therapeutic target for inflammatory diseases such as asthma. mdpi.com

A screening of a compound library identified 6-phenylpyridin-2-yl guanidine (B92328) as a starting hit for MSK1 inhibition, with an IC₅₀ of approximately 18 µM. mdpi.com Subsequent structure-activity relationship studies explored derivatives and rigid mimetics of this pyridine-based hit. While moving the phenyl group on the pyridine ring or adding a spacer group led to inactive compounds, rigidification of the structure into a 2-aminobenzimidazole (B67599) scaffold produced a derivative that was tenfold more potent, inhibiting the release of the pro-inflammatory cytokine IL-6 with an IC₅₀ of ~2 µM. mdpi.com The synthesis of some intermediates in this study began from bromo-2-aminopyridine, further linking this research area to bromo-pyridine-based chemical structures. mdpi.com

Table 2: Inhibitory Activity of Related Pyridine Derivatives Against SHP2 and MSK1

| Target Enzyme | Compound Scaffold/Derivative | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| SHP2 | (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol | 1.36 µM | sci-hub.se |

| MSK1 | 6-phenylpyridin-2-yl guanidine (Initial Hit) | ~18 µM | mdpi.com |

| MSK1 (IL-6 Release) | 2-aminobenzimidazole derivative | ~2 µM | mdpi.com |

Molecular and Mechanistic Insights

Identification of Biological Targets and Their Roles

While extensive research specifically on 4-Bromo-2-(piperidin-3-yl)pyridine is not widely published, the structural motifs present in the molecule suggest potential interactions with several classes of biological targets. The pyridine (B92270) and piperidine (B6355638) rings are common features in many biologically active compounds, hinting at a broad range of possibilities for therapeutic intervention.

Interaction with Enzymes

The core structure of this compound makes it a candidate for interacting with various enzymes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a metal coordinator, while the piperidine ring can engage in hydrophobic and van der Waals interactions within enzyme active sites.

Based on the activity of structurally related compounds, potential enzyme targets for this compound could include:

Na+/K+-ATPase: A structurally related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has been shown to inhibit Na+/K+-ATPase. medchemexpress.com This enzyme, also known as the sodium-potassium pump, is crucial for maintaining cellular membrane potential and is a target for drugs treating cardiac conditions and some cancers. While the linkage and ring system differ, the presence of a bromo-substituted ring and a piperidine moiety suggests that this compound could be investigated for similar inhibitory activity.

Cholesterol 24-hydroxylase (CH24H): Derivatives of 3-piperidinyl pyridine have been identified as potent inhibitors of CH24H (also known as CYP46A1), an enzyme primarily expressed in the brain that plays a key role in cholesterol metabolism. medchemexpress.comwikipedia.org Inhibition of CH24H is being explored as a therapeutic strategy for neurodegenerative diseases. The 3-piperidinyl pyridine scaffold in this compound makes CH24H a plausible, albeit unconfirmed, target.

Ras GTPase Family: The Ras family of small GTPases are key regulators of cell proliferation, differentiation, and survival, and their mutation is a hallmark of many cancers. nih.govnih.gov While direct inhibitors of Ras have been challenging to develop, compounds containing heterocyclic rings similar to pyridine have been investigated for their ability to interfere with Ras signaling pathways. smw.chdomainex.co.uk

It is crucial to emphasize that these are potential targets based on the activity of analogous compounds, and dedicated enzymatic assays are required to confirm any direct interaction and determine the inhibitory potency of this compound.

Interaction with Receptors

The piperidine and pyridine moieties are common pharmacophores found in ligands for a variety of receptors. The nitrogen atom in the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues in receptor binding pockets. The brominated pyridine ring can participate in various non-covalent interactions, including halogen bonding, which is increasingly recognized as an important factor in ligand-receptor binding.

Elucidation of Mechanism of Action at the Cellular and Molecular Level

The mechanism of action of this compound at the cellular and molecular level is intrinsically linked to its biological targets. By inhibiting a specific enzyme or modulating the activity of a receptor, the compound can trigger a cascade of downstream events that alter cellular function.

Influence on Cellular Pathways

Based on the potential targets identified, this compound could influence several key cellular pathways:

Ion Homeostasis and Cellular Signaling: If this compound inhibits Na+/K+-ATPase, it would disrupt the sodium and potassium gradients across the cell membrane. This can have widespread effects on cellular physiology, including altering membrane potential, impacting nutrient transport, and influencing intracellular calcium levels, which are critical for various signaling pathways. medchemexpress.com

Cholesterol Metabolism and Neuronal Function: Inhibition of CH24H by this compound would lead to a decrease in the production of 24S-hydroxycholesterol in the brain. medchemexpress.com This could modulate cholesterol homeostasis and potentially impact synaptic plasticity and neuronal survival, pathways that are dysregulated in neurodegenerative disorders. wikipedia.org

Oncogenic Signaling: Should this compound interact with components of the Ras signaling pathway, it could potentially inhibit the uncontrolled cell growth and proliferation that characterize cancer. nih.govsmw.ch This could occur through the disruption of protein-protein interactions or by interfering with the activity of downstream effector kinases. nih.govdomainex.co.uk

It is important to note that these potential mechanisms are speculative and require experimental validation through cellular and molecular biology studies.

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational methods serve as a powerful tool to predict the behavior of this compound at the molecular level. Molecular modeling can provide valuable insights into its potential binding modes with biological targets and help rationalize structure-activity relationships.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method can be used to screen this compound against the crystal structures of its potential biological targets.

For instance, docking simulations could be performed to investigate the binding of this compound to:

The ion-binding site of Na+/K+-ATPase: To see if it can adopt a conformation that interferes with potassium ion binding.

The active site of CH24H: To determine if the pyridine nitrogen can coordinate with the heme iron and if the piperidine and bromophenyl groups can form favorable interactions with the surrounding amino acid residues.

The effector binding domains of Ras proteins: To explore whether the compound can disrupt the protein-protein interactions that are crucial for downstream signaling.

These simulations would generate a binding score, which estimates the binding affinity, and provide a visual representation of the potential binding pose. This information can guide the design of new analogs with improved potency and selectivity and prioritize experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This method is instrumental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the structural features crucial for biological function. nih.gov

A QSAR study for a series of analogues of this compound would involve several key steps. First, a dataset of structurally similar molecules with measured biological activity against a specific target would be compiled. Next, a variety of molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties—would be calculated for each compound. These descriptors fall into several categories:

Constitutional (1D): Molecular weight, count of atoms, number of rings.

Topological (2D): Describing atomic connectivity, such as branching and shape. Examples include the Wiener index and Kier & Hall connectivity indices.

Quantum-Chemical (3D): Derived from the molecule's electronic structure, such as dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Using statistical methods like Multiple Linear Regression (MLR), a model is built to relate a selection of these descriptors to the observed biological activity. frontiersin.org The resulting QSAR equation can identify which properties, such as steric bulk, hydrophobicity, or electronic features, are most influential. nih.gov For instance, the model might reveal that increased steric bulk at a certain position decreases activity, while a higher value for a specific electronic descriptor enhances it. Such a validated model can then be used to predict the activity of unsynthesized compounds, including this compound, thereby guiding synthetic efforts toward more potent molecules.

Table 1: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Number of H-bond Acceptors | Potential for hydrogen bonding interactions. | |

| Topological | LogP (Octanol/Water Partition) | Lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area, related to transport properties. | |

| Quantum-Chemical | HOMO Energy | Electron-donating ability. |

| LUMO Energy | Electron-accepting ability. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govschrodinger.com By solving approximations of the Schrödinger equation, DFT can determine a molecule's ground-state electron density and from that, derive numerous chemical properties. For this compound, DFT calculations, often using a basis set like B3LYP/6-311G, provide fundamental insights into its behavior at an electronic level. dergipark.org.trbeilstein-journals.org

Key parameters obtained from DFT calculations include the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. schrodinger.com A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack or hydrogen bond donation. Conversely, positive potential would be expected around the hydrogen atoms.

| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting sites of interaction. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological target. wiley.com

For this compound, MD simulations can elucidate several important dynamic properties. A key aspect would be the conformational analysis of the piperidine ring, which can adopt various chair and boat conformations, and the rotational freedom around the bond connecting it to the pyridine ring. These simulations can reveal the most stable conformations in an aqueous environment and the energy barriers between them.

When studying the interaction with a biological target (e.g., an enzyme or receptor), MD simulations can model the binding process. nih.gov After an initial docking pose is predicted, an MD simulation can assess the stability of the ligand-protein complex. nih.gov It can track the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time (typically nanoseconds). This analysis helps to validate docking results and provides a more dynamic understanding of the binding affinity and the specific residues involved in stabilizing the compound in the active site.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The success of a potential drug candidate is highly dependent on its ADMET profile. biorxiv.org In silico tools and web-based servers like pkCSM and ADMETlab 2.0 are widely used to predict these properties early in the drug discovery process, saving time and resources. nih.govmdpi.com These tools use models built from large datasets of experimental results to predict the likely ADMET properties of a novel compound based on its structure.

For this compound, a predicted ADMET profile can offer valuable insights into its potential as an orally administered therapeutic agent. Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability predict how well the compound is absorbed from the gut. P-glycoprotein (P-gp) is an efflux pump that can remove drugs from cells; prediction of whether the compound is a substrate or inhibitor of P-gp is crucial. researchgate.net

Distribution: The volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB) are critical. High BBB penetration is desired for CNS targets but is a liability for peripherally acting drugs.

Metabolism: Cytochrome P450 (CYP) enzymes are central to drug metabolism. Predictions indicate which CYP isoenzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound and whether the compound might inhibit these enzymes, leading to potential drug-drug interactions.

Excretion: Predictions can estimate the total clearance of the compound.

Toxicity: Various toxicity endpoints can be predicted, including AMES toxicity (mutagenicity), hERG (human Ether-à-go-go-Related Gene) inhibition (cardiotoxicity), and hepatotoxicity (liver toxicity). mdpi.com

Table 3: Predicted ADMET Profile for this compound

| Property | Category | Predicted Value/Classification | Significance |

|---|---|---|---|

| Water Solubility | Absorption | Moderately Soluble | Affects formulation and bioavailability. |

| Caco-2 Permeability | Absorption | High | Suggests good potential for intestinal absorption. nih.gov |

| Human Intestinal Absorption | Absorption | > 90% | Indicates high absorption from the gastrointestinal tract. dergipark.org.tr |

| P-glycoprotein Substrate | Absorption | No | The compound is not likely to be removed by this efflux pump. |

| P-glycoprotein Inhibitor | Absorption | No | Low risk of drug interactions related to P-gp inhibition. |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Yes | Compound may cross into the central nervous system. |

| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |

| AMES Toxicity | Toxicity | Non-toxic | Predicted to be non-mutagenic. |

| hERG I Inhibition | Toxicity | Low Risk | Low predicted risk of cardiotoxicity. |

| Hepatotoxicity | Toxicity | Yes | Potential risk of liver toxicity. |

Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 4-bromo-2-(piperidin-3-yl)pyridine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are instrumental in mapping the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound displays a series of signals corresponding to the distinct hydrogen atoms in the pyridine (B92270) and piperidine (B6355638) rings. The aromatic protons on the pyridine ring typically appear in the downfield region, while the aliphatic protons of the piperidine ring are found in the upfield region. The exact chemical shifts and coupling patterns provide valuable information about the substitution pattern and the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. docbrown.info The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the bromine substituent. chemicalbook.com The carbon signals of the piperidine ring appear at higher field strengths, characteristic of sp³-hybridized carbons. docbrown.info

| ¹H NMR Data | |

| Assignment | Chemical Shift (ppm) |

| Pyridine-H | δ 8.3-7.2 |

| Piperidine-H | δ 3.5-1.5 |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (ppm) |

| Pyridine-C | δ 160-120 |

| Piperidine-C | δ 55-25 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, various MS techniques are employed.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It typically produces a prominent protonated molecular ion peak [M+H]⁺, which allows for the direct determination of the molecular weight. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of bromine and nitrogen atoms and distinguishing it from other compounds with the same nominal mass.

| Mass Spectrometry Data | |

| Technique | Observation |

| ESI-MS | [M+H]⁺ peak |

| HRMS | Exact mass confirms the elemental formula C₁₀H₁₃BrN₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its structural components. docbrown.info

Key expected vibrational frequencies include:

C-H stretching vibrations for the aromatic pyridine ring and the aliphatic piperidine ring.

C=N and C=C stretching vibrations within the pyridine ring.

N-H stretching vibration from the piperidine ring amine.

C-Br stretching vibration , which typically appears in the fingerprint region of the spectrum.

| IR Spectroscopy Data | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Piperidine) | ~3300-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2960 |

| C=N, C=C Stretch (Pyridine) | ~1400-1600 |

| C-Br Stretch | ~500-600 |

Chromatographic Separation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate, identify, and quantify components in a mixture. sielc.com For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. farmaciajournal.com This hyphenated technique is particularly powerful as it not only separates the compound of interest but also provides its molecular weight, further confirming its identity. researchgate.net LC-MS is invaluable for analyzing complex mixtures and for detecting and identifying impurities.

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation)

A key aspect of the solid-state structure of this compound that can be elucidated by X-ray crystallography is the conformation of the piperidine ring. Like cyclohexane, the piperidine ring typically adopts a stable chair conformation to minimize steric strain. wikipedia.org

In the case of 3-substituted piperidines, the substituent can occupy either an axial or an equatorial position on the chair conformer. The preferred conformation is influenced by steric and electronic factors. X-ray crystallography can definitively determine which conformation is adopted in the solid state, providing crucial insights into the spatial arrangement of the pyridine and piperidine rings relative to each other. This conformational information is vital for understanding how the molecule might interact with biological targets. soton.ac.uk

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A comprehensive analysis of the intermolecular and intramolecular interactions of this compound is crucial for understanding its solid-state behavior, crystal packing, and potential interactions with biological targets. These non-covalent interactions govern the three-dimensional architecture of the molecule in a crystalline lattice and can influence its physical properties, such as melting point and solubility. While specific crystallographic data for this compound is not publicly available in the searched literature, the structural motifs present—a pyridine ring, a piperidine ring, and a bromine substituent—suggest the potential for several key interactions.

Hydrogen Bonding: The piperidine ring contains a secondary amine (N-H) group, which can act as a hydrogen bond donor. The nitrogen atom of the pyridine ring, with its lone pair of electrons, is a potential hydrogen bond acceptor. This gives rise to the possibility of intermolecular hydrogen bonds of the N-H···N(pyridine) type, which could link molecules into chains or more complex networks in the solid state. Additionally, the bromine atom, with its partial negative charge, could potentially act as a weak hydrogen bond acceptor. In the absence of experimental data, the precise geometry and strength of these potential hydrogen bonds remain speculative.

π-π Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions. These interactions, arising from the alignment of the π-orbitals of adjacent pyridine rings, are a significant force in the packing of aromatic molecules in crystals. The presence of the electron-withdrawing bromine atom on the pyridine ring can influence the electron density of the π-system, which in turn would affect the nature and strength of any π-π stacking interactions. Theoretical studies on similar pyridine derivatives have shown that both parallel-displaced and T-shaped stacking geometries are possible.

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Scalability

The synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine and its derivatives is crucial for enabling extensive biological evaluation. Current methods often involve the bromination of 2-(piperidin-3-yl)pyridine (B1590756). Future research should focus on developing more efficient and scalable synthetic routes to this key intermediate and its analogs.

One promising avenue is the exploration of continuous flow chemistry. Flow reactors offer advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and greater consistency, which are particularly important for large-scale industrial production. Additionally, the development of novel catalytic systems for the selective bromination of the pyridine (B92270) ring could improve yields and reduce the formation of byproducts.

Microwave-assisted organic synthesis represents another area with significant potential. This technology can dramatically reduce reaction times and improve yields for the synthesis of substituted pyridines, offering a rapid and efficient method for generating libraries of this compound derivatives for screening purposes. clockss.org Furthermore, chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, could offer highly stereoselective routes to chiral piperidine-containing compounds, a critical aspect for improving therapeutic efficacy and reducing off-target effects. nih.gov

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges | Key References |

| Batch Bromination | Well-established procedures. | Scalability issues, potential for side reactions. | |

| Flow Chemistry | High efficiency, scalability, and consistency. | Requires specialized equipment and optimization. | |

| Microwave Synthesis | Rapid reaction times, high yields. | Can require specific solvent systems and pressure control. | clockss.org |

| Chemo-enzymatic | High stereoselectivity, mild reaction conditions. | Limited availability of suitable enzymes, potential for substrate specificity issues. | nih.gov |

Advanced SAR and Lead Optimization for Improved Potency and Selectivity

The this compound scaffold serves as an excellent starting point for lead optimization. The bromine atom at the 4-position is a key functional handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around this position to enhance potency and selectivity for specific biological targets.

Structure-activity relationship (SAR) studies are essential to guide these modifications. For instance, in the context of farnesyl-protein transferase (FPT) inhibitors, halogen substitutions on the pyridine ring have been shown to significantly impact activity, with bromo and chloro analogs being equipotent. acs.org Similarly, for TRPV1 antagonists, various substitutions on the pyridine C-region have been explored to optimize potency. nih.gov

Development of this compound Derivatives as Probes for Biological Systems

The versatility of the this compound scaffold makes it an ideal candidate for the development of chemical probes. These probes are invaluable tools for studying biological systems, allowing for the identification and validation of new drug targets.

By incorporating reporter groups such as fluorescent tags or photoaffinity labels, derivatives of this compound can be used to visualize and track their interactions with specific proteins or cellular components. The bromine atom can be readily functionalized to attach these labels without significantly altering the core structure and its binding affinity for the target.

Furthermore, these derivatives can be used in target deconvolution studies to identify the molecular targets of bioactive compounds. This is particularly important for compounds discovered through phenotypic screening, where the mechanism of action is often unknown. The development of potent and selective probes based on this scaffold could accelerate our understanding of various disease pathways and facilitate the discovery of new therapeutic interventions.

Potential for Derivatization Towards Multitargeting Agents

The concept of multitargeting agents, or "polypharmacology," has gained significant traction in drug discovery. acs.orgresearchgate.net These agents are designed to interact with multiple biological targets simultaneously, which can lead to enhanced efficacy and a reduced likelihood of drug resistance. The this compound scaffold is well-suited for the development of such agents.